molecular formula C12H10ClNO2 B13659896 Ethyl 5-chloroisoquinoline-3-carboxylate

Ethyl 5-chloroisoquinoline-3-carboxylate

Cat. No.: B13659896
M. Wt: 235.66 g/mol
InChI Key: SEHAXQUYGBAFFF-UHFFFAOYSA-N
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Description

Ethyl 5-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloroisoquinoline-3-carboxylate typically involves the reaction of 5-chloroisoquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high-quality product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different isoquinoline derivatives .

Scientific Research Applications

Ethyl 5-chloroisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-chloroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromoisoquinoline-3-carboxylate
  • Ethyl 5-fluoroisoquinoline-3-carboxylate
  • Ethyl 5-iodoisoquinoline-3-carboxylate

Uniqueness

Ethyl 5-chloroisoquinoline-3-carboxylate is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity compared to other halogenated derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 5-chloroisoquinoline-3-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-7H,2H2,1H3

InChI Key

SEHAXQUYGBAFFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=CC=C(C2=C1)Cl

Origin of Product

United States

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